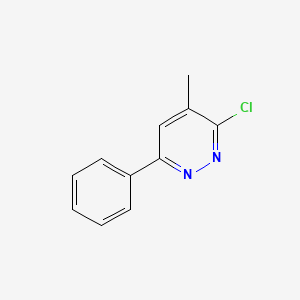

3-Chloro-4-methyl-6-phenylpyridazine

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-methyl-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVPWRBPJHXFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182814 | |

| Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28657-39-8 | |

| Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28657-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methyl-6-phenylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-methyl-6-phenylpyridazine CAS 28657-39-8 properties

An In-depth Technical Guide to 3-Chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the Chemical Abstracts Service (CAS) registry number 28657-39-8, is a heterocyclic organic compound belonging to the pyridazine class. Its chemical structure, featuring a chlorinated pyridazine ring substituted with methyl and phenyl groups, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical methods. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the pyridazine core is a known pharmacophore, and derivatives of 4-methyl-6-phenylpyridazine have been investigated for their activity on the central nervous system[1]. This guide consolidates available data to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 28657-39-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₉ClN₂ | [2][7] |

| Molecular Weight | 204.66 g/mol | [2][4][6][7] |

| IUPAC Name | This compound | [2][4][7] |

| SMILES String | CC1=NN=C(Cl)C(=C1)C1=CC=CC=C1 | [7] |

| InChI Key | ROVPWRBPJHXFRE-UHFFFAOYSA-N | [4][6] |

| Topological Polar Surface Area | 25.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| LogP | 2.41 | [6] |

| Density | 1.208 g/cm³ (Predicted) | [8] |

| Flash Point | 211.9 °C (Predicted) | [8] |

| Vapour Pressure | 1.82E-05 mmHg at 25°C (Predicted) | [8] |

Synthesis and Reactivity

This compound serves as a versatile precursor in the synthesis of more complex molecules. The chloro-substituent at the 3-position of the pyridazine ring is a key reactive site, susceptible to nucleophilic substitution reactions.

A US patent describes the use of this compound as a starting material for preparing derivatives with potential activity on the central nervous system[1]. For instance, it can be reacted with various nucleophiles to displace the chlorine atom. Examples of such reactions include:

-

Reaction with Amines: Treatment with N-(2-hydroxyethyl)ethylenediamine in refluxing n-butanol with powdered copper as a catalyst yields the corresponding substituted amino-pyridazine[1].

-

Reaction with Hydrazine: Refluxing with hydrazine hydrate leads to the formation of the 3-hydrazino derivative, which can be further converted into the 3-amino compound through hydrogenation in the presence of a Raney nickel catalyst[1].

These reactions highlight the utility of the compound as a scaffold for building a library of pyridazine derivatives for further investigation.

Experimental Protocols

Synthesis of 3-Amino-4-methyl-6-phenylpyridazine from this compound[1]

This protocol outlines a two-step process to replace the chloro group with an amino group, as direct amination is not feasible[1].

Step 1: Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine

-

Reaction Setup: A mixture of 5 g of this compound and 12 ml of hydrazine hydrate is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux.

-

Work-up: After one hour and thirty minutes, the reaction is allowed to cool to room temperature. A solid precipitate forms.

-

Purification: The solid is collected by filtration, washed with a small amount of water, and then recrystallized from an isopropanol-isopropyl ether mixture to yield the 3-hydrazino derivative.

Step 2: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

-

Reaction Setup: The 3-hydrazino derivative obtained in Step 1 is dissolved in a suitable solvent.

-

Reaction Execution: The solution is hydrogenated in the presence of a Raney nickel catalyst.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the final 3-amino product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[6]

This compound can be analyzed using a reverse-phase HPLC method.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

Detection: The specific wavelength for UV detection is not provided but can be determined by measuring the UV absorbance spectrum of the compound.

-

Note for Mass Spectrometry (MS) Compatibility: For applications requiring MS detection (LC-MS), the phosphoric acid in the mobile phase should be replaced with a volatile acid, such as formic acid[6]. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies[6].

Biological Activity and Applications

While detailed biological studies on this compound itself are not widely published, the pyridazine scaffold is of significant interest in medicinal chemistry. Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

A patent indicates that derivatives of 4-methyl-6-phenylpyridazine, synthesized from the title compound, are active on the central nervous system[1]. This suggests that this compound is a key intermediate for developing novel therapeutic agents targeting neurological pathways. Its primary application, therefore, is as a building block for drug discovery and development professionals exploring new chemical entities within this class.

Safety and Handling

According to available Safety Data Sheet (SDS) information, specific toxicological, ecological, and reactivity data for this compound is largely unavailable[8]. However, standard laboratory precautions for handling chemical intermediates should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[8].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge[8].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[8].

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

References

- 1. US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aksci.com [aksci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 3-氯-6-甲基-4-苯基哒嗪 | 3-Chloro-6-methyl-4-phenylpyridazin | 196934-28-8 - 乐研试剂 [leyan.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methyl-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 3-Chloro-4-methyl-6-phenylpyridazine. Due to the limited availability of experimental data for this specific molecule, this document also includes predicted values and data from closely related structural analogs to offer a broader understanding of its potential properties. This information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that much of the data is computationally predicted and should be confirmed through experimental validation.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28657-39-8 | PubChem[1] |

| Molecular Formula | C₁₁H₉ClN₂ | Guidechem[2] |

| Molecular Weight | 204.66 g/mol | CymitQuimica[3] |

| Canonical SMILES | CC1=CC(=NN=C1Cl)C2=CC=CC=C2 |

| Property | Value | Type | Source |

| Melting Point | 159-161 °C | Experimental (for 3-Chloro-6-phenylpyridazine) | Sigma-Aldrich[4] |

| Boiling Point | 367.0 ± 37.0 °C | Predicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine) | ChemicalBook[5] |

| Density | 1.208 g/cm³ | Predicted | ECHEMI[6] |

| Flash Point | 211.9 °C | Predicted | ECHEMI[6] |

| Vapor Pressure | 1.82E-05 mmHg at 25 °C | Predicted | ECHEMI[6] |

| Solubility | No data available | - | |

| logP (XLogP3-AA) | 2.8 | Predicted | Guidechem[2] |

| pKa | 1.88 ± 0.10 | Predicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine) | ChemicalBook[5] |

| Topological Polar Surface Area | 25.8 Ų | Computed | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | Guidechem[2] |

Spectral Data

-

¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons of the phenyl group, a singlet for the methyl group, and a signal for the remaining proton on the pyridazine ring.

-

¹³C NMR: The spectrum would exhibit signals for the carbons of the phenyl and pyridazine rings, as well as a signal for the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.66 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridazine ring and the presence of a labile chlorine atom.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. This is a common reaction for chloropyridazines and allows for the introduction of a wide range of functional groups.

-

Stability: The Safety Data Sheet for this compound indicates that there is no data available regarding its chemical stability or potential for hazardous reactions[6]. As with many chlorinated heterocyclic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general methodology for the synthesis of similar chloropyridazine derivatives can be outlined.

General Synthesis of Chloropyridazines:

A common route to 3-chloropyridazines involves the treatment of the corresponding pyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can often be synthesized from the condensation of a suitable dicarbonyl compound with hydrazine.

General Characterization Methods:

The identity and purity of the synthesized compound would be confirmed using a combination of the following standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Melting Point Determination: To determine the melting point of the purified solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Visualizations

As no specific signaling pathway interactions for this compound have been identified, the following diagram illustrates a generalized workflow for the synthesis and characterization of a pyridazine derivative.

Caption: Generalized workflow for the synthesis and characterization of pyridazine derivatives.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of this compound. However, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules with applications as herbicides, fungicides, and insecticides[7]. Furthermore, various substituted pyridazine derivatives have been investigated for their potential as antibacterial and anti-inflammatory agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Further research is required to explore the biological profile of this specific molecule.

References

- 1. This compound | C11H9ClN2 | CID 119999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-6-phenylpyridazine 98 20375-65-9 [sigmaaldrich.com]

- 5. 6-CHLORO-4-METHOXY-3-PHENYL-PYRIDAZINE CAS#: 40020-02-8 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Chloro-4-methyl-6-phenylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic data for the compound 3-Chloro-4-methyl-6-phenylpyridazine (CAS No. 28657-39-8). Despite a comprehensive search of publicly available scientific databases and literature, specific experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this exact compound could not be located. This suggests that while the compound is known and has been synthesized, its detailed spectroscopic characterization has not been published in accessible formats.

This guide, therefore, provides a framework for researchers who may be synthesizing or analyzing this compound. It includes general spectroscopic characteristics expected for pyridazine derivatives based on published literature, standardized experimental protocols for acquiring IR and NMR data, and a logical workflow for the characterization process.

Predicted Spectroscopic Data

While specific experimental data is unavailable, the following tables summarize the expected regions for key signals in both IR and NMR spectroscopy based on the known structure of this compound and data from analogous compounds. These tables are intended to serve as a reference for researchers in interpreting experimentally obtained spectra.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretching (Methyl) | 2975 - 2850 | Medium to Weak |

| C=N stretching (Pyridazine ring) | 1600 - 1475 | Medium to Strong |

| C=C stretching (Aromatic/Pyridazine) | 1600 - 1400 | Medium to Strong |

| C-Cl stretching | 800 - 600 | Strong |

| C-H out-of-plane bending (Aromatic) | 900 - 675 | Strong |

Table 2: Predicted ¹H NMR Spectroscopy Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.2 - 8.0 | Multiplet | 7 - 8 |

| Pyridazine-H | 7.0 - 7.5 | Singlet | N/A |

| Methyl-H | 2.2 - 2.6 | Singlet | N/A |

Table 3: Predicted ¹³C NMR Spectroscopy Data

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Pyridazine-C (C-Cl) | 150 - 160 |

| Pyridazine-C (C-Phenyl) | 155 - 165 |

| Pyridazine-C (C-Methyl) | 135 - 145 |

| Pyridazine-C (CH) | 120 - 130 |

| Phenyl-C (ipso) | 135 - 145 |

| Phenyl-C (ortho, meta, para) | 125 - 135 |

| Methyl-C | 15 - 25 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining high-quality IR and NMR spectra for pyridazine derivatives like this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Ensure the solid sample of this compound is dry and finely powdered.

-

Instrument Setup:

-

Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Compare the obtained spectrum with the predicted values and known spectra of related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology (¹H and ¹³C NMR):

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

-

Instrument Setup (¹H NMR):

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Instrument Setup (¹³C NMR):

-

Tune and shim the spectrometer for the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized pyridazine derivative.

Conclusion

Molecular structure of 3-Chloro-4-methyl-6-phenylpyridazine

An In-depth Technical Guide to 3-Chloro-4-methyl-6-phenylpyridazine

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyridazine class. Its structure, featuring a reactive chlorine atom and sites for functionalization, makes it a valuable intermediate and core scaffold in synthetic organic chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methods. For researchers and professionals in drug development, this document highlights the compound's significance as a precursor for synthesizing derivatives with potential biological activities, particularly those targeting the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyridazine ring substituted with a chloro group at position 3, a methyl group at position 4, and a phenyl group at position 6. This arrangement of functional groups dictates its reactivity and physical characteristics.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 28657-39-8 | [1] |

| Molecular Formula | C₁₁H₉ClN₂ | [2] |

| Molecular Weight | 204.66 g/mol | [1][2] |

| InChI Key | ROVPWRBPJHXFRE-UHFFFAOYSA-N | [1] |

| Boiling Point | 374.2°C at 760 mmHg | [3] |

| Density | 1.208 g/cm³ | [3] |

| LogP | 2.41 | |

| Topological Polar Surface Area | 25.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 |[2] |

Spectroscopic Characterization

While experimentally derived spectra for this compound are not widely available in public repositories, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H-NMR | - Phenyl Protons (5H): Multiplet in the aromatic region (approx. δ 7.4-7.8 ppm). - Pyridazine Proton (1H): Singlet for the proton at position 5 (approx. δ 7.5-7.7 ppm). - Methyl Protons (3H): Singlet in the upfield region (approx. δ 2.2-2.5 ppm). |

| ¹³C-NMR | - Aromatic/Heteroaromatic Carbons: Multiple signals in the δ 120-160 ppm range. - Methyl Carbon: A single signal in the upfield region (approx. δ 15-25 ppm). |

| IR Spectroscopy | - C-H (aromatic): ~3100-3000 cm⁻¹. - C-H (aliphatic): ~2950 cm⁻¹. - C=N and C=C (ring stretching): ~1600-1450 cm⁻¹.[4] - C-Cl stretch: ~800-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected peaks at m/z 204 and 206 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. - Fragmentation: Likely loss of a chlorine radical (M-35), a methyl radical (M-15), or cleavage of the pyridazine ring. |

Synthesis and Reactivity

This compound is typically synthesized from its pyridazinone precursor, 4-methyl-6-phenyl-3(2H)-pyridazinone. The pyridazinone itself can be formed through the cyclization of a suitable γ-keto acid with hydrazine. The subsequent chlorination is a standard transformation for this class of heterocycles.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Chlorination of 4-methyl-6-phenyl-3(2H)-pyridazinone

This protocol describes a general method for the synthesis of the title compound from its pyridazinone precursor.

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-6-phenyl-3(2H)-pyridazinone (1 equivalent).

-

Reaction: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield pure this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for its quantification in various matrices.

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from a method developed for the analysis of the title compound.

-

Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS detection, formic acid should be used instead of phosphoric acid.

-

Method Type: Isocratic reverse-phase chromatography.

-

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the compound using the detector.

-

Quantify the compound by comparing its peak area to that of the standard.

-

Biological Context and Drug Development Potential

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][6] Derivatives of 4-methyl-6-phenylpyridazine, in particular, have been patented for their activity on the central nervous system. The title compound serves as a key starting material for creating libraries of novel molecules for biological screening. The chloro-substituent is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups and side chains to explore the structure-activity relationship (SAR).

Caption: Logical workflow illustrating the role of the compound in drug discovery.

Experimental Protocol: Synthesis of a 3-amino-pyridazine Derivative

This protocol demonstrates the utility of this compound as a chemical intermediate, based on patented procedures.

-

Reagents and Setup: In a suitable reaction vessel, combine this compound (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Cooling and Isolation: After the reaction is complete (typically 1-2 hours), allow the mixture to cool. A solid product, the 3-hydrazino derivative, should precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a solvent mixture such as isopropanol/isopropyl ether to obtain the purified 3-hydrazino-4-methyl-6-phenylpyridazine intermediate.

-

Hydrogenation (Conversion to Amino Group): The resulting hydrazino derivative can be subsequently hydrogenated in the presence of a catalyst like Raney Nickel to yield the corresponding 3-amino-4-methyl-6-phenylpyridazine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of key safety data.

Table 3: Safety and Handling Information

| Category | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if dust formation is likely. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation and contact with skin and eyes. Use non-sparking tools. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

| First Aid (Inhalation) | Move victim to fresh air. |

| First Aid (Skin Contact) | Remove contaminated clothing and rinse skin thoroughly with water. |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes. |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. |

| Ecological Information | No specific toxicity data is available; discharge into the environment must be avoided.[3] |

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Biological activity of substituted pyridazine compounds

An In-depth Technical Guide to the Biological Activities of Substituted Pyridazine Compounds

Introduction

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its high π-deficiency and the ability of its nitrogen atoms to participate in hydrogen bonding and chelation, make it a versatile scaffold for the design of novel therapeutic agents.[4] Substituted pyridazine and pyridazinone derivatives have been shown to possess a remarkably broad spectrum of biological activities, attracting significant interest from researchers in drug discovery and development.[5][6][7] These activities include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects, among others.[1][3] This guide provides a comprehensive technical overview of the key biological activities of substituted pyridazine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyridazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival. Their efficacy against key oncogenic targets like VEGFR-2, EGFR, and Bcr-Abl highlights their potential as next-generation anticancer agents.[6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a proven strategy in cancer therapy.[8] Several pyridazine-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[2][9]

Caption: Inhibition of the VEGFR-2 signaling cascade by substituted pyridazine compounds.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Pyridazine Derivatives

| Compound ID | IC₅₀ (nM) | Reference |

|---|---|---|

| 18b | 60.7 | [2][9][10] |

| 18c | 107 | [2][9] |

| 8f | 1300 | [2][9] |

| 15 | 1400 | [2][9] |

| 8c | 1800 | [2][9] |

| 5b | >10000 (92.2% inhibition at 10 µM) | [8] |

| 6a | >10000 (91.5% inhibition at 10 µM) |[8] |

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 enzyme.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compounds (dissolved in DMSO), positive control inhibitor (e.g., Sorafenib), 96-well plates, kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Add 5 µL of test compound solution (at various concentrations) or control to the wells of a 96-well plate. b. Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. f. Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways regulating cell proliferation and survival.[11] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[11][12] Novel pyridazine-pyrazoline hybrids have been synthesized and shown to be excellent EGFR inhibitors.[13]

Caption: Mechanism of EGFR signaling inhibition by substituted pyridazine compounds.

Table 2: In Vitro EGFR Inhibitory Activity of Pyridazine-Pyrazoline Hybrids

| Compound ID | IC₅₀ (µM) | Reference |

|---|---|---|

| IXn | 0.65 | [13] |

| IXg | 0.75 | [13] |

| IXb | 0.82 | [13] |

| IXl | 0.84 | [13] |

| Erlotinib (Control) | 0.95 |[13] |

-

EGFR Kinase Assay: The protocol is similar to the VEGFR-2 assay, substituting the VEGFR-2 enzyme and substrate with the EGFR enzyme and a suitable substrate. Erlotinib is used as a positive control.[13]

-

Cell Cycle Analysis via Flow Cytometry: a. Cell Culture: Culture a relevant cancer cell line (e.g., UO-31 renal cancer) in appropriate media. b. Treatment: Seed cells in culture plates and treat with test compounds (e.g., IXg, IXn) at their IC₅₀ concentrations for a specified duration (e.g., 48 hours). c. Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at 4°C. d. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. e. Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on PI fluorescence intensity. An accumulation of cells in the G2/M phase suggests cell cycle arrest.[13]

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in over 90% of chronic myelogenous leukemia (CML) cases.[14] While imatinib is a successful Bcr-Abl inhibitor, drug resistance is a significant clinical challenge.[15] Pyrido[2,3-d]pyrimidine derivatives, which are structurally related to pyridazines, have been identified as highly potent inhibitors of both wild-type and imatinib-resistant Bcr-Abl mutants.[15][16]

Caption: Inhibition of the oncogenic Bcr-Abl kinase by pyridopyrimidine compounds.

Table 3: Bcr-Abl Dependent Cell Growth Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Target | IC₅₀ | Reference |

|---|---|---|---|

| PD166326 | Bcr-Abl driven K562 cells | 300 pM | [15] |

| PD166326 | Abl Kinase (in vitro) | 8 nM | [15] |

| PD173955 | Bcr-Abl driven cells | 2-35 nM | [16] |

| PD173955 | Bcr-Abl Kinase (in vitro) | 1-2 nM |[16] |

-

Cell Lines: Use a Bcr-Abl-dependent cell line (e.g., K562) and a control cell line that does not depend on Bcr-Abl for growth.

-

Procedure: a. Seed cells in 96-well plates at a predetermined density. b. Add serial dilutions of the test compounds (e.g., PD166326) or a vehicle control (DMSO) to the wells. c. Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours). d. Assess cell viability/proliferation using a suitable method, such as the MTT assay.

-

MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ values.[16]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain.[17] Pyridazine and pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[18][19][20]

Caption: Selective inhibition of the COX-2 enzyme by pyridazine derivatives in the arachidonic acid cascade.

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 6b | 1.14 | 0.18 | 6.33 | [20] |

| 4c | >10 | 0.26 | >38.46 | [20] |

| 4e | 1.25 | 0.356 | 3.51 | [18] |

| 3d | 1.54 | 0.425 | 3.62 | [18] |

| 3e | 1.68 | 0.519 | 3.24 | [18] |

| Celecoxib (Control) | 1.10 | 0.35 | 3.14 | [20] |

| Indomethacin (Control) | 0.45 | 0.90 | 0.50 |[20] |

This protocol describes a colorimetric or fluorometric method to assess the peroxidase activity of COX enzymes.

-

Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme cofactor, assay buffer (e.g., Tris-HCl), colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), test compounds, and reference inhibitors (Celecoxib, Indomethacin).

-

Procedure: a. Pre-incubate the COX-1 or COX-2 enzyme with the heme cofactor in the assay buffer at room temperature. b. Add the test compound at various concentrations to the enzyme solution and incubate for a short period (e.g., 15 minutes) to allow for binding. c. Add the colorimetric probe (TMPD). d. Initiate the reaction by adding the substrate, arachidonic acid. e. Immediately monitor the change in absorbance (oxidation of TMPD) over time using a microplate reader at the appropriate wavelength (e.g., 590 nm).

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[18][20]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have been investigated for their antibacterial and antifungal properties, with some compounds showing potent activity, particularly against Gram-negative bacteria.[4]

Caption: A typical experimental workflow for evaluating the antimicrobial activity of compounds.

Table 5: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazine Derivatives

| Compound Class/ID | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Reference |

|---|---|---|---|---|---|

| Chloro derivatives | 0.892 - 3.744 | 0.892 - 3.744 | N/A | N/A | |

| Compound 10h | N/A | N/A | 16 | N/A | [4] |

| Compound 8g | N/A | N/A | N/A | 16 | [4] |

| Compound IIIa | Excellent Activity* | No Activity | Good Activity | N/A | [21] |

| Chloramphenicol (Control) | 2.019 - 8.078 | 2.019 - 8.078 | N/A | N/A | |

| Fluconazole (Control) | N/A | N/A | N/A | Standard | [21] |

*Note: Reference[21] reports qualitative activity; MIC values were not provided.

This method, also known as the Kirby-Bauer test, is a widely used qualitative screening method.[21]

-

Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Procedure: a. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth. b. Prepare sterile paper discs (6 mm in diameter). Impregnate the discs with a known concentration of the test compound (e.g., 50 µ g/disc ). c. Aseptically place the impregnated discs, along with positive control (e.g., Gentamycin) and negative control (solvent) discs, onto the surface of the inoculated agar plate. d. Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[21] For quantitative data, a broth microdilution assay is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular disease. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this system.[22] Pyridazine and pyridazinone derivatives have been synthesized and evaluated as antihypertensive agents, with some acting as ACE inhibitors.[22][23][24]

Caption: The role of pyridazinone-based ACE inhibitors in the RAAS pathway.

Table 6: Antihypertensive Activity of Selected Pyridazine Derivatives

| Compound ID | Mechanism/Assay | Result | Reference |

|---|---|---|---|

| 7c | In vivo (SHR*) | 4.9 times the activity of dihydralazine | [23] |

| 6 | In vitro ACE Inhibition | IC₅₀ = 5.78 µg/mL | [22] |

| Lisinopril (Control) | In vitro ACE Inhibition | IC₅₀ = 0.85 µg/mL | [22] |

*SHR: Spontaneously Hypertensive Rats

This protocol is based on the use of a commercial colorimetric assay kit.[22]

-

Principle: The assay measures the amount of 3-hydroxybutyric acid (3HB) generated by the action of ACE and a specific substrate (3-hydroxybutyrylglycyl-glycyl-glycine). The 3HB is quantified by a subsequent enzymatic reaction that leads to the formation of a colored product. The reduction in color in the presence of an inhibitor is proportional to its activity.

-

Reagents and Materials: ACE Kit-WST (e.g., from Dojindo), test compounds, positive control (e.g., Lisinopril), 96-well microplate, microplate reader.

-

Procedure: a. Add substrate buffer to each well of a 96-well plate. b. Add the test compound solution or control to the appropriate wells. c. Add enzyme working solution to all wells except the blank. d. Incubate the plate at 37°C for 60 minutes. e. Add indicator solution (containing enzymes and a WST formazan dye) and incubate at room temperature for 10 minutes. f. Stop the reaction by adding the stop solution.

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.[22]

References

- 1. rjptonline.org [rjptonline.org]

- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarpublication.com [sarpublication.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 9. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 15. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pyridazine-and-pyridazinone-derivatives-synthesis-and-in-vitro-investigation-of-their-anti-inflammatory-potential-in-lps-induced-raw264-7-macrophages - Ask this paper | Bohrium [bohrium.com]

- 19. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 23. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Versatility of the Pyridazine Core: A Technical Guide to its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, contribute to its remarkable versatility in molecular recognition and drug-target interactions.[1] This technical guide provides an in-depth review of pyridazine chemistry, encompassing its synthesis, key reactions, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Chemistry and Physicochemical Properties

The arrangement of the nitrogen atoms in the pyridazine ring profoundly influences its physicochemical properties. It is characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions, a crucial aspect of its binding capabilities.[1] Furthermore, the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[1] These inherent characteristics, combined with a lower lipophilicity compared to a phenyl ring, make the pyridazine moiety an attractive component in drug design to enhance pharmacokinetic profiles and reduce off-target effects.[2]

Synthetic Methodologies

The construction of the pyridazine core can be achieved through various synthetic strategies, with the most common being the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives.

General Synthesis of Pyridazines from 1,4-Diketones

A foundational method for pyridazine synthesis involves the reaction of a 1,4-diketone with hydrazine, leading to the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[3]

Experimental Protocol: Synthesis of a Generic Pyridazine

-

Reaction Setup: A solution of the 1,4-diketone (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the initial condensation, an oxidizing agent (e.g., chromium trioxide in acetic acid) is carefully added to the reaction mixture to facilitate the aromatization of the dihydropyridazine intermediate.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired pyridazine.

Synthesis of Pyridazinones

Pyridazinones, which feature a carbonyl group within the pyridazine ring, are another important class of pyridazine derivatives with significant biological activities.[4] A common route to their synthesis involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [5]

-

Reaction Setup: Benzoylpropionic acid (0.1 M) is placed in a round-bottom flask.

-

Reagents: Ethanol (25 ml) and hydrazine hydrate (1 ml) are added to the flask.

-

Reflux: The reaction mixture is refluxed for 8 hours.

-

Isolation: The mixture is then concentrated and poured into ice-cold water.

-

Purification: The resulting solid is collected by filtration and recrystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[5] The structure can be confirmed by IR spectroscopy, which shows a characteristic C=O stretching vibration at 1685 cm⁻¹ and an N-H stretch at 3350 cm⁻¹.[5]

Applications in Drug Discovery and Development

The pyridazine scaffold is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[4][5][6]

Anticancer Agents

A significant number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties.[6] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases.[7]

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Pyridazine-pyrazoline hybrid IXn | EGFR | 0.65 | [3] |

| Pyridazine-pyrazoline hybrid IXg | EGFR | 0.75 | [3] |

| Pyridazine-pyrazoline hybrid IXb | EGFR | 0.82 | [3] |

| Pyridazine-pyrazoline hybrid IXl | EGFR | 0.84 | [3] |

| Erlotinib (Reference) | EGFR | 0.95 | [3] |

| Compound 5b | HCT-116 (Colon Cancer) | < Imatinib ref. | [8] |

| Compound 4b | MCF-7 (Breast Cancer) | 21.2 | [8] |

| Compound 9e | NCI-60 Panel | High Growth Inhibition | [9] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following diagram illustrates a general workflow for the screening of novel pyridazine-based anticancer agents.

Caption: Workflow for the synthesis and evaluation of pyridazine-based anticancer agents.

Anti-inflammatory Agents

Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

| Compound | Target | Activity | Reference |

| Compound 4a | COX-2 | More potent than indomethacin | [11] |

| Compound 9d | COX-2 | More potent than indomethacin | [11] |

| Compound 8a | COX-1/COX-2 | 59% inhibition (COX-1), 37% inhibition (COX-2) at 10 µM | [12] |

| Compound 8b | COX-1/COX-2 | 61% inhibition (COX-1), 28% inhibition (COX-2) at 10 µM | [12] |

| 4ba | PDE4B | Selective inhibitor | [13] |

COX: Cyclooxygenase, an enzyme responsible for the formation of prostanoids, including prostaglandins. PDE4: Phosphodiesterase 4, an enzyme that degrades the second messenger cyclic AMP (cAMP).

The FDA-approved drug Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It contains a pyridazine core and is used for the treatment of plaque psoriasis. Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), thereby blocking the signaling of key inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[5]

The following diagram illustrates the signaling pathway inhibited by Deucravacitinib.

Caption: Deucravacitinib allosterically inhibits TYK2, blocking inflammatory signaling.

Other Therapeutic Applications

The versatility of the pyridazine scaffold extends to a wide range of other therapeutic areas. Pyridazine derivatives have been investigated for their potential as:

-

Antihypertensive agents: Modulating blood pressure through various mechanisms.

-

Antimicrobial agents: Exhibiting activity against bacteria and fungi.

-

Antidepressants and Anxiolytics: Acting on the central nervous system.

-

Anticonvulsants: Showing potential in the treatment of epilepsy.[4]

Conclusion

The pyridazine core continues to be a fertile ground for the discovery and development of new chemical entities with significant biological activities. Its unique physicochemical properties and synthetic accessibility make it a highly attractive scaffold for medicinal chemists. The successful translation of pyridazine-containing compounds like Deucravacitinib into clinically approved drugs underscores the immense potential of this heterocycle. Future research in this area is expected to further unravel the therapeutic possibilities of pyridazine derivatives, leading to the development of novel and improved treatments for a wide range of diseases.

References

- 1. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pyridazine-and-pyridazinone-derivatives-synthesis-and-in-vitro-investigation-of-their-anti-inflammatory-potential-in-lps-induced-raw264-7-macrophages - Ask this paper | Bohrium [bohrium.com]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iglobaljournal.com [iglobaljournal.com]

The Dual Threat: Unlocking the Herbicidal and Antimicrobial Potential of Pyridazine Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the development of novel bioactive compounds. Its unique electronic properties and versatile substitution patterns have led to the discovery of a wide array of derivatives with significant pharmacological and agrochemical applications. This technical guide provides an in-depth exploration of the herbicidal and antimicrobial potential of pyridazine structures, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this guide aims to accelerate the design and development of next-generation pyridazine-based herbicides and antimicrobial agents.

Herbicidal Activity of Pyridazine Derivatives

Pyridazine-based compounds have demonstrated potent herbicidal activity through various mechanisms of action, primarily by interfering with essential physiological and biochemical processes in plants. These include the inhibition of photosynthesis, carotenoid biosynthesis, and amino acid synthesis. The following tables summarize the quantitative herbicidal activity of selected pyridazine derivatives.

Table 1: Herbicidal Activity of Pyridazine Derivatives against Various Weed Species

| Compound ID | Target Weed(s) | Application | Dosage | Inhibition (%) | Reference |

| 10bh | Leaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, Polypogon fugax | Post-emergence | 150 g a.i./ha | High | [1] |

| B1 | Echinochloa crus-galli, Portulaca oleracea | Pre-emergence | 100 µg/mL | 100 | [2][3] |

| B1 | Broadleaf weeds | Post-emergence | Not Specified | 100 | [3] |

| Pyridate (131) | Triazine-resistant dicotyledonous weeds | Post-emergence | Not Specified | Not Specified | [4] |

| 2o | Bentgrass | Not Specified | 1 mM | Good | [5] |

Table 2: In Vitro Herbicidal Activity of Pyridazine Derivatives

| Compound ID | Target Enzyme | IC50 / Ki | Reference |

| 10ae | Nicotiana tabacum Protoporphyrinogen IX oxidase (NtPPO) | Ki = 0.0338 µM | [1] |

| 8ad | Not Specified | Ki = 670 pM | [6] |

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Antibacterial Activity of Pyridazine Derivatives

| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 10h | Staphylococcus aureus | 16 | [7] |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 | [8] |

| 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [9] |

| 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [9] |

| 11 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 6.25 | [10] |

| 13 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 6.25 | [10] |

Table 4: Antifungal Activity of Pyridazine Derivatives

| Compound ID | Fungal Strain(s) | MIC (µg/mL) | Reference |

| 8g | Candida albicans | 16 | [7] |

| IIId | Aspergillus niger, Candida albicans | Very Good | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of key experimental protocols for the synthesis and biological evaluation of pyridazine derivatives.

General Synthesis of Pyridazinone Derivatives

A common route for the synthesis of pyridazinone derivatives involves the cyclization of a γ-keto acid with a hydrazine derivative.[9][11]

-

Step 1: Synthesis of the γ-Keto Acid. This is typically achieved through a Friedel-Crafts acylation of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[11]

-

Step 2: Cyclization to form the Pyridazinone Ring. The resulting γ-keto acid is then reacted with hydrazine hydrate or a substituted hydrazine. The reaction is usually carried out under reflux in a suitable solvent such as ethanol or acetic acid.

-

Step 3: Further Derivatization. The pyridazinone core can be further modified at various positions. For example, condensation with aromatic aldehydes can introduce substituents at the 4-position.[9][11] Alkylation or acylation at the N2 position is also a common modification.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10]

-

Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding specific volumes of the stock solution to molten agar before it solidifies. A control plate without any compound is also prepared.

-

Inoculation: The microbial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard). The surface of each agar plate is then inoculated with a standardized amount of the microbial suspension.

-

Incubation: The inoculated plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Herbicidal Activity Assay: Pre- and Post-Emergence Tests

These assays are used to evaluate the herbicidal efficacy of compounds when applied before or after weed emergence.[1][2][3]

-

Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable growth medium and are grown under controlled greenhouse conditions.

-

Pre-emergence Application: For pre-emergence tests, the test compound, formulated as a solution or suspension, is applied to the soil surface immediately after sowing the seeds.

-

Post-emergence Application: For post-emergence tests, the compound is applied to the foliage of the weeds once they have reached a specific growth stage (e.g., 2-3 leaf stage).

-

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of plant injury or by measuring the reduction in plant fresh or dry weight compared to untreated control plants.

Enzyme Inhibition Assay: Protoporphyrinogen IX Oxidase (PPO)

This assay measures the ability of a compound to inhibit the PPO enzyme, a key target for many herbicides.[1]

-

Enzyme Preparation: PPO enzyme is extracted and purified from a plant source, such as Nicotiana tabacum.[1]

-

Assay Mixture: The assay is typically performed in a reaction mixture containing a buffer, the PPO enzyme, and the substrate, protoporphyrinogen IX.

-

Inhibition Measurement: The test compound is added to the assay mixture at various concentrations. The activity of the PPO enzyme is monitored by measuring the rate of formation of the product, protoporphyrin IX, which can be detected spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 or Ki value is then determined by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the herbicidal and antimicrobial potential of pyridazine structures.

Caption: A generalized workflow for the synthesis and biological screening of pyridazine derivatives.

Caption: The signaling pathway of PPO-inhibiting pyridazine herbicides leading to plant death.

Caption: Putative mechanisms of antimicrobial action for pyridazine derivatives.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Discovery of Novel CNS Active Agents from Pyridazine Scaffolds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive scaffold for designing novel therapeutics, particularly for complex targets within the Central Nervous System (CNS).[2][3] Pyridazine derivatives have demonstrated a wide spectrum of CNS activities, including anticonvulsant, antidepressant, analgesic, and neuroprotective effects.[1][4] This technical guide provides an in-depth overview of the discovery of CNS active agents from pyridazine scaffolds, detailing key molecular targets, structure-activity relationships, experimental protocols, and quantitative data to facilitate further research and development in this promising area.

The Pyridazine Scaffold in CNS Drug Discovery

The pyridazine heterocycle is a valuable structural component in the design of CNS agents. Its unique electronic and steric properties can enhance molecular recognition at target sites, improve pharmacokinetic profiles, and reduce off-target effects such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel.[2][3] Several approved drugs incorporate the pyridazine moiety, such as the atypical antidepressant Minaprine, which underscores the clinical relevance of this scaffold.[2] The versatility of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of compounds to achieve desired potency, selectivity, and brain penetrability.

dot

Caption: General workflow for pyridazine-based CNS drug discovery.

Key CNS Targets and Signaling Pathways

Pyridazine derivatives have been successfully designed to modulate a variety of CNS targets. Understanding the underlying signaling pathways is crucial for rational drug design.

Anticonvulsant Activity: Modulating Neuronal Excitability

Many pyridazine derivatives have shown significant potential in the treatment of epilepsy. Their mechanism often involves the modulation of ion channels or neurotransmitter systems that regulate neuronal hyperexcitability. Two primary preclinical models used for evaluation are the Maximal Electroshock (MES) test, indicative of activity against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (PTZ) test, which is a model for absence seizures.[5]

dot

Caption: Workflow for preclinical screening of anticonvulsant agents.

Neurodegeneration: Pantothenate Kinase (PANK) Activation

Pantothenate kinase (PANK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA). Its dysregulation is linked to Pantothenate Kinase-Associated Neurodegeneration (PKAN). Pyridazine-based small molecule activators of PANK have been developed to overcome feedback inhibition and increase CoA levels in the brain, showing therapeutic potential for PKAN.[6]

dot

Caption: Role of pyridazine PANK activators in the CoA pathway.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridazine scaffold is key to enhancing potency and optimizing pharmacokinetic properties.

SAR of PANK Activators

In the development of brain-penetrant PANK activators, SAR studies focused on four primary functional group modifications (FG¹–FG⁴) around a central pyridazine-amide core.[6]

-

FG¹ (Alkyl Side Chain): This was identified as a major site of metabolism. Modifications aimed to improve metabolic stability. For example, replacing an isopropyl group with a cyclopropyl group maintained activity while altering the metabolic profile.[6]

-

FG² (Phenyl Ring): Fluorination of the phenyl ring was explored to modulate lipophilicity and solubility, which in turn affects brain penetration.[6]

-

FG³ (Piperazine Linker): This region acts as a spacer and does not directly interact with the PANK3 enzyme, allowing for modifications like methylation to potentially improve properties without losing potency.[6]

-

FG⁴ (Cyano/Chloro Group): These groups are critical for the compound's activity and binding.[6]

SAR of Anticonvulsant Pyridazines

For 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, the nature of the substituent at the 5-position significantly influences anticonvulsant activity.

-

Amino Substituents: Compounds with amino groups, such as 5-(benzylamino) and 5-(phenylamino) substituents, showed excellent activity in both MES and PTZ models, indicating a broad spectrum of anticonvulsant action.[5]

-

Halogenation: The presence of halogens on the aromatic rings of the substituents can modulate activity, likely by altering electronic properties and lipophilicity.

Quantitative Data Summary

Clear and concise data presentation is essential for comparing the efficacy of different derivatives.